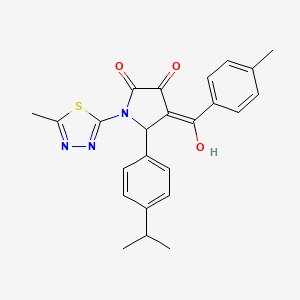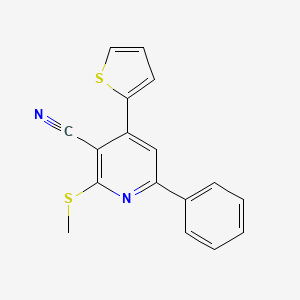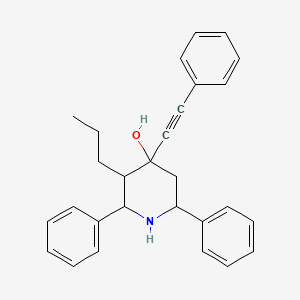![molecular formula C23H20N4O2S2 B11627662 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627662.png)
3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{(Z)-[3-(4-metilbencilo)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-2-(prop-2-en-1-ilamino)-4H-pirido[1,2-a]pirimidin-4-ona es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
La síntesis de 3-{(Z)-[3-(4-metilbencilo)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-2-(prop-2-en-1-ilamino)-4H-pirido[1,2-a]pirimidin-4-ona implica múltiples pasos, cada uno de los cuales requiere condiciones de reacción específicas. La ruta sintética generalmente comienza con la preparación del anillo de tiazolidinona, seguida de la introducción de la parte pirido[1,2-a]pirimidin-4-ona. El paso final implica la adición del grupo prop-2-en-1-ilamino. Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental .
Análisis De Reacciones Químicas
Este compuesto puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de tiazolidinona o en la parte pirido[1,2-a]pirimidin-4-ona. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como diclorometano, catalizadores como paladio sobre carbono y bases como hidróxido de sodio.
Aplicaciones Científicas De Investigación
3-{(Z)-[3-(4-metilbencilo)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-2-(prop-2-en-1-ilamino)-4H-pirido[1,2-a]pirimidin-4-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Tiene potencial como compuesto bioactivo, con estudios que exploran sus efectos en diversas vías biológicas.
Medicina: Se están llevando a cabo investigaciones para investigar su potencial como agente terapéutico para el tratamiento de enfermedades.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos. Puede unirse a enzimas o receptores, modulando su actividad y afectando las vías de señalización descendentes. Los objetivos moleculares y las vías exactas implicadas dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
En comparación con otros compuestos similares, 3-{(Z)-[3-(4-metilbencilo)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-2-(prop-2-en-1-ilamino)-4H-pirido[1,2-a]pirimidin-4-ona destaca por su combinación única de grupos funcionales y características estructurales. Los compuestos similares incluyen otros derivados de tiazolidinona y análogos de pirido[1,2-a]pirimidin-4-ona. Estos compuestos pueden compartir algunas propiedades pero difieren en sus aplicaciones específicas y mecanismos de acción .
Propiedades
Fórmula molecular |
C23H20N4O2S2 |
|---|---|
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
(5Z)-3-[(4-methylphenyl)methyl]-5-[[4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4O2S2/c1-3-11-24-20-17(21(28)26-12-5-4-6-19(26)25-20)13-18-22(29)27(23(30)31-18)14-16-9-7-15(2)8-10-16/h3-10,12-13,24H,1,11,14H2,2H3/b18-13- |
Clave InChI |
KQVACBOHSWFYCH-AQTBWJFISA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC=C)/SC2=S |
SMILES canónico |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC=C)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11627579.png)

![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627591.png)
![Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11627602.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627606.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylpropanamide](/img/structure/B11627611.png)

![2-[(4-methoxybenzyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627636.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11627639.png)

![prop-2-en-1-yl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627644.png)
![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one](/img/structure/B11627647.png)

![Diethyl 2,6-dimethyl-4-(4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11627658.png)
